molecular formula C26H26O4 B12682311 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate CAS No. 82350-07-0

4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate

Cat. No.: B12682311
CAS No.: 82350-07-0
M. Wt: 402.5 g/mol
InChI Key: OLSLCYYEGDARJR-UHFFFAOYSA-N
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Description

4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is a chemical compound with the molecular formula C26H26O4 and a molecular weight of 402.48224 g/mol . This compound is characterized by its unique structure, which includes a propylphenoxy group and a propylbenzoate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate typically involves the esterification of 4-propylbenzoic acid with 4-[(4-propylphenoxy)carbonyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: In studies related to enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and reducing its catalytic efficiency. The pathways involved may include signal transduction pathways that regulate cellular processes such as inflammation or pain perception .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenoxy)carbonyl]phenyl 4-methylbenzoate
  • 4-[(4-Ethylphenoxy)carbonyl]phenyl 4-ethylbenzoate
  • 4-[(4-Butylphenoxy)carbonyl]phenyl 4-butylbenzoate

Uniqueness

4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is unique due to its specific propyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

82350-07-0

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

[4-(4-propylphenoxy)carbonylphenyl] 4-propylbenzoate

InChI

InChI=1S/C26H26O4/c1-3-5-19-7-11-21(12-8-19)25(27)30-24-17-13-22(14-18-24)26(28)29-23-15-9-20(6-4-2)10-16-23/h7-18H,3-6H2,1-2H3

InChI Key

OLSLCYYEGDARJR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC

Origin of Product

United States

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